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molecular formula C15H17NO2S B8616519 1-Oxido-2-[(2,4,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium CAS No. 60264-18-8

1-Oxido-2-[(2,4,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium

Cat. No. B8616519
M. Wt: 275.4 g/mol
InChI Key: SXWZVSFIRKYQLQ-UHFFFAOYSA-N
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Patent
US07064139B2

Procedure details

To a mixture of 7.8 g (0.03 mole) of 2-(2,4,6-trimethylbenzylthio)-pyridine-N-oxide in 50 ml of chloroform were added, with stirring at less than 10° C., a mixture of 6 g (0.03 mole) of metachloroperbenzoic acid (85%) in 100 ml of chloroform. The mixture was stirred overnight at room temperature. The mixture was then washed with saturated sodium bicarbonate solution, the chloroform layer was separated and dried over sodium sulfate. The sodium sulfate was filtered off and the chloroform solution evaporated to leave a residue, which was crystallized from ethanol. The product was filtered off, and air-dried, melting point 164–166° C., yield 7.2 g. C, H, N, calculated for C15H17NO2S: % C=65.43, % H=6.22; % N=5.09. Found: % C=66.22; % H=6.63; % N=5.13.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[C:3]=1[CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N+:7]=1[O-:12].ClC1C=CC=C(C(OO)=[O:27])C=1>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[C:3]=1[CH2:4][S:5]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N+:7]=1[O-:12])=[O:27]

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
CC1=C(CSC2=[N+](C=CC=C2)[O-])C(=CC(=C1)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring at less than 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
The mixture was then washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the chloroform layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The sodium sulfate was filtered off
CUSTOM
Type
CUSTOM
Details
the chloroform solution evaporated
CUSTOM
Type
CUSTOM
Details
to leave a residue, which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
Smiles
CC1=C(CS(=O)C2=[N+](C=CC=C2)[O-])C(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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